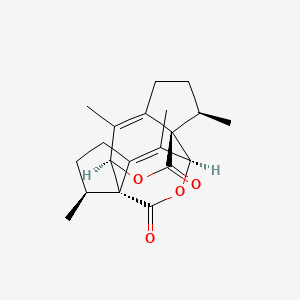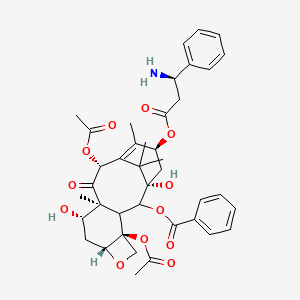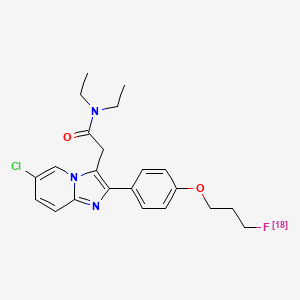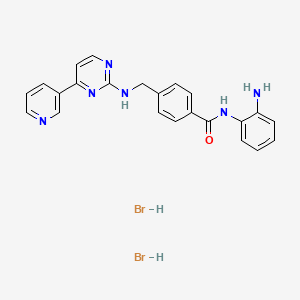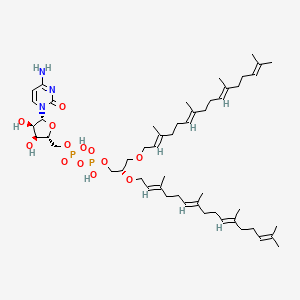![molecular formula C33H37BrN2O7 B1261341 dimethyl (3Z,5E,7E)-1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(3-hydroxypropyl)-2-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-azocine-6,7-dicarboxylate](/img/structure/B1261341.png)
dimethyl (3Z,5E,7E)-1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(3-hydroxypropyl)-2-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-azocine-6,7-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(3-hydroxypropyl)-2-[4-(1-pyrrolidinylmethyl)phenyl]-2H-azocine-6,7-dicarboxylic acid dimethyl ester is a member of benzodioxoles.
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
- A study by Acheson, Paglietti, and Tasker (1974) described the formation of dimethyl 1,2-dihydroazocine-6,7-dicarboxylates, including a compound structurally similar to the one , from 1,2-dihydropyridines and dimethyl acetylenedicarboxylate. They observed intermediate formation and provided insights into ring flipping and valence tautomerism in azocines (Acheson, Paglietti, & Tasker, 1974).
- Haywood and Reid (1977) explored the addition of dimethyl acetylenedicarboxylate to compounds like 4-(pyrrolidin-1-yl)coumarin, leading to derivatives including dimethyl 1,2-dihydro-1-methyl-2-oxo-6-(pyrrolidin-1-yl)-1-benzazocine-4,5-dicarboxylate, demonstrating the potential of these compounds in synthetic chemistry (Haywood & Reid, 1977).
Synthesis of Related Compounds
- Uršič, Svete, and Stanovnik (2010) synthesized derivatives such as methyl 4-(2-hydroxy-1-methyl-5-oxo-1H-imidazol-4(5H)-ylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates, showcasing the versatility of similar compounds in synthesizing new molecular structures with potential applications in various fields (Uršič, Svete, & Stanovnik, 2010).
Pharmacological Applications
- Anderson et al. (2016) detailed the synthesis of a compound with a similar molecular structure, which is a potential therapeutic agent for the treatment of Idiopathic Pulmonary Fibrosis. This highlights the relevance of such compounds in the development of new drugs (Anderson et al., 2016).
Analytical Chemistry and Spectroscopy
- Research by Miki et al. (2006) on the bromination of dimethyl indole-2,3-dicarboxylate, a structurally related compound, contributes to the understanding of chemical reactions and properties essential for analytical chemistry (Miki et al., 2006).
Electroluminescent Materials
- Dobrikov and Aleksandrova (2011) synthesized compounds with potential application in organic light-emitting devices, indicating the potential use of similar complex molecules in developing new materials for electronic applications (Dobrikov & Aleksandrova, 2011).
Propriétés
Nom du produit |
dimethyl (3Z,5E,7E)-1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(3-hydroxypropyl)-2-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-azocine-6,7-dicarboxylate |
|---|---|
Formule moléculaire |
C33H37BrN2O7 |
Poids moléculaire |
653.6 g/mol |
Nom IUPAC |
dimethyl (3Z,5E,7E)-1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(3-hydroxypropyl)-2-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-azocine-6,7-dicarboxylate |
InChI |
InChI=1S/C33H37BrN2O7/c1-40-32(38)26-14-23(6-5-13-37)15-29(24-9-7-22(8-10-24)18-35-11-3-4-12-35)36(20-27(26)33(39)41-2)19-25-16-30-31(17-28(25)34)43-21-42-30/h7-10,14-17,20,29,37H,3-6,11-13,18-19,21H2,1-2H3/b23-15-,26-14+,27-20+ |
Clé InChI |
GEIRZPHTXGPGKL-NMAVRLGCSA-N |
SMILES isomérique |
COC(=O)/C/1=C/C(=C\C(N(/C=C1/C(=O)OC)CC2=CC3=C(C=C2Br)OCO3)C4=CC=C(C=C4)CN5CCCC5)/CCCO |
SMILES canonique |
COC(=O)C1=CC(=CC(N(C=C1C(=O)OC)CC2=CC3=C(C=C2Br)OCO3)C4=CC=C(C=C4)CN5CCCC5)CCCO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



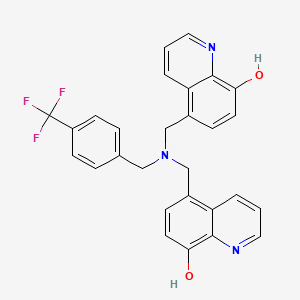
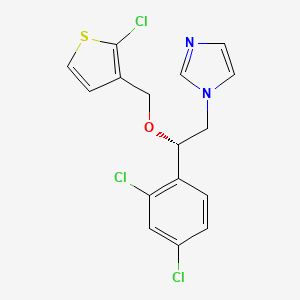
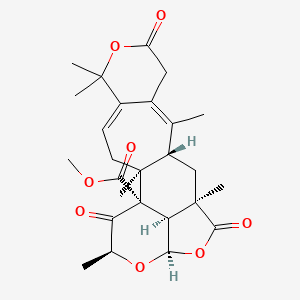
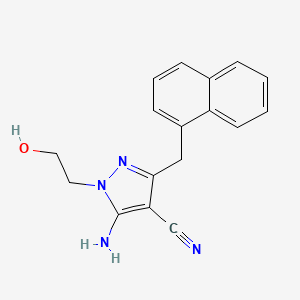
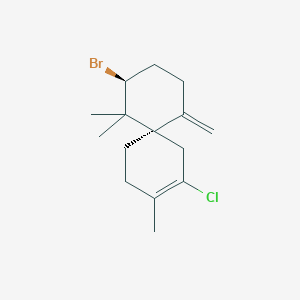
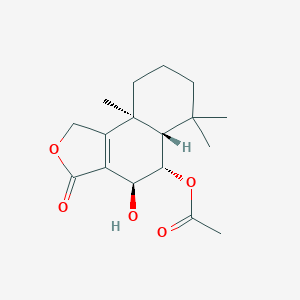
![2-(8-[3]-Ladderane-octanyl)-sn-glycerol](/img/structure/B1261268.png)
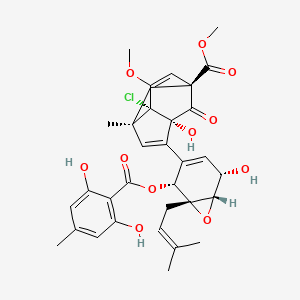
![2-[[(5Z,7E,10E)-3,9-dihydroxy-8-methyl-10-[[1-methyl-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]methylidene]dodeca-5,7-dienoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1261274.png)
